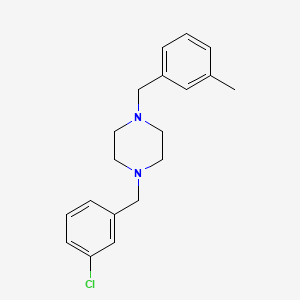
1-(3-chlorobenzyl)-4-(3-methylbenzyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-chlorobenzyl)-4-(3-methylbenzyl)piperazine (CBMP) is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry. CBMP is a complex molecule that exhibits a wide range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects.
科学研究应用
1-(3-chlorobenzyl)-4-(3-methylbenzyl)piperazine has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to exhibit antipsychotic, antidepressant, and anxiolytic effects in animal models, making it a promising candidate for the treatment of various psychiatric disorders. This compound has also been investigated for its potential use as a probe for studying the function of certain neurotransmitter receptors in the brain.
作用机制
The exact mechanism of action of 1-(3-chlorobenzyl)-4-(3-methylbenzyl)piperazine is not fully understood. However, it is believed to act as a partial agonist at the 5-HT1A receptor and a weak antagonist at the D2 receptor. These actions are thought to contribute to the compound's antipsychotic, antidepressant, and anxiolytic effects.
Biochemical and Physiological Effects
This compound has been shown to modulate the activity of various neurotransmitter systems in the brain, including the dopamine, serotonin, and norepinephrine systems. It has also been shown to increase the expression of certain neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
实验室实验的优点和局限性
One of the main advantages of 1-(3-chlorobenzyl)-4-(3-methylbenzyl)piperazine is its high potency and selectivity for certain neurotransmitter receptors. This makes it a useful tool for studying the function of these receptors in the brain. However, this compound also has some limitations, such as its poor solubility in water and its potential toxicity at high doses.
未来方向
There are several potential future directions for research on 1-(3-chlorobenzyl)-4-(3-methylbenzyl)piperazine. One area of interest is the development of new derivatives of this compound with improved pharmacological properties. Another area of interest is the investigation of this compound's potential therapeutic applications in the treatment of various psychiatric disorders. Finally, further research is needed to fully understand the mechanism of action of this compound and its effects on the brain and behavior.
Conclusion
In conclusion, this compound is a complex chemical compound that exhibits a wide range of biological activities. It has been extensively studied for its potential applications in the field of medicinal chemistry, particularly for its antipsychotic, antidepressant, and anxiolytic effects. This compound's mechanism of action is not fully understood, but it is believed to act as a partial agonist at the 5-HT1A receptor and a weak antagonist at the D2 receptor. This compound has several advantages and limitations for lab experiments, and there are several potential future directions for research on this compound.
合成方法
The synthesis of 1-(3-chlorobenzyl)-4-(3-methylbenzyl)piperazine involves the reaction of 1-(3-chlorobenzyl)piperazine with 3-methylbenzyl chloride in the presence of a suitable base. The reaction is carried out under reflux conditions, and the product is purified using column chromatography. The yield of this compound is typically high, and the purity of the compound can be confirmed using spectroscopic techniques.
属性
IUPAC Name |
1-[(3-chlorophenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2/c1-16-4-2-5-17(12-16)14-21-8-10-22(11-9-21)15-18-6-3-7-19(20)13-18/h2-7,12-13H,8-11,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KINHOHXDDYBHSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-{[3-(4-methoxyphenoxy)propanoyl]amino}benzoate](/img/structure/B5864838.png)
![3-chloro-N'-[(3,4-dimethoxyphenyl)acetyl]benzohydrazide](/img/structure/B5864840.png)
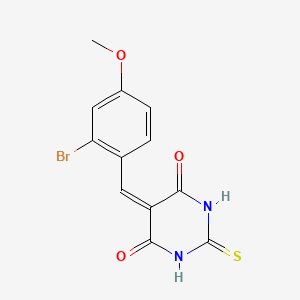
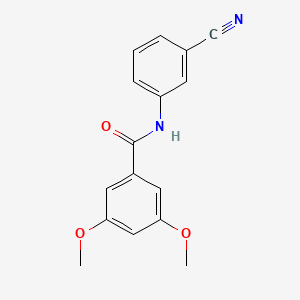
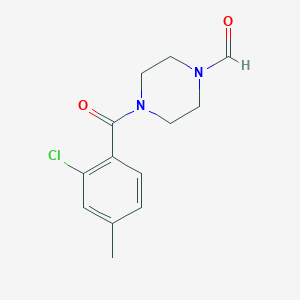
![N-[2-(1-azepanyl)-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B5864859.png)
![N-(6-methyl-1,3-benzothiazol-2-yl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B5864867.png)
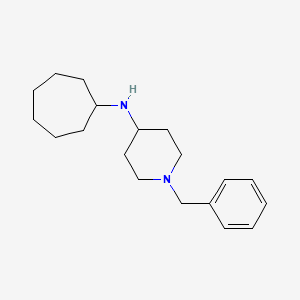

![N-{[(2-ethyl-4-iodophenyl)amino]carbonothioyl}acetamide](/img/structure/B5864892.png)
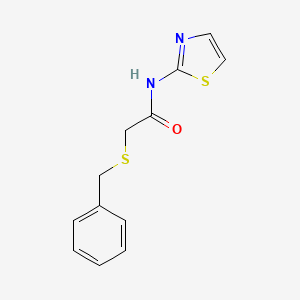
![methyl 4-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5864902.png)
![7-[2-(4-methylphenyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5864925.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(4-methylphenyl)acetamide](/img/structure/B5864932.png)